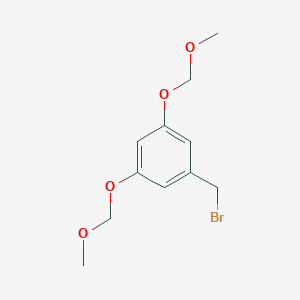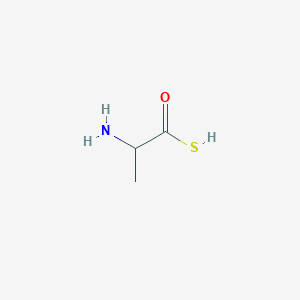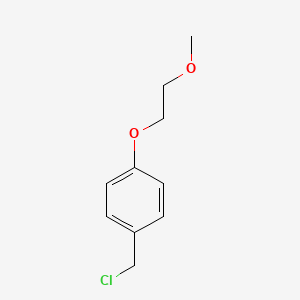
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene
Overview
Description
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene, also known as CMMEB, is a chlorinated aromatic compound used in various scientific research applications. It is a useful reagent for organic synthesis and can be used to prepare a variety of products. CMMEB has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene has a number of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent for organic transformations and for the preparation of nitroso compounds. In addition, this compound has been used in the synthesis of organic light-emitting diodes (OLEDs), which are used in the development of new display technologies.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is not fully understood. It is believed that the compound is able to react with a variety of substrates, including aromatic and heterocyclic compounds, and can act as a nucleophile or an electrophile. It is also believed to be able to form covalent bonds with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)-4-(2-methoxyethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for extended periods of time without significant degradation. In addition, it is relatively non-toxic and has a low vapor pressure, which makes it safe to handle. However, it has some limitations. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, it has a low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene. One potential direction is to explore its use in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. In addition, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be done to explore its use in the development of new display technologies, such as OLEDs.
properties
IUPAC Name |
1-(chloromethyl)-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYLEMHUHXUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



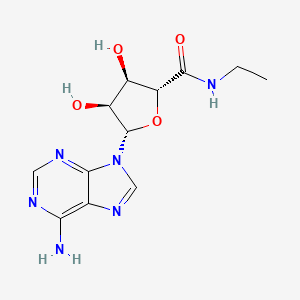
![ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]acrylate](/img/structure/B3331150.png)
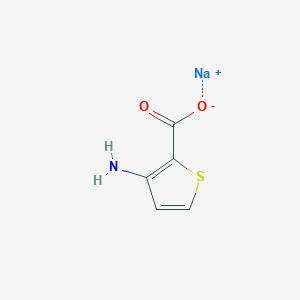
![2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid](/img/structure/B3331162.png)
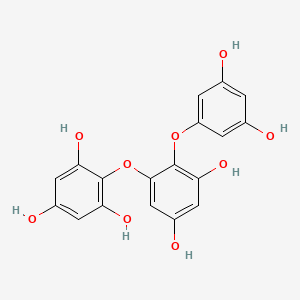


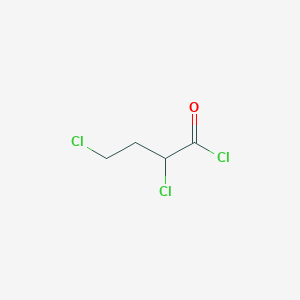

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)


